4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline
Description
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is an aromatic amine featuring a methyl group at the 4-position of the aniline ring and a pyrrolidine-linked propoxy chain at the 3-position. This structural motif is critical for its physicochemical and biological properties, particularly in targeting ion channels or receptors in medicinal chemistry contexts.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-methyl-3-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O/c1-12-5-6-13(15)11-14(12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI Key |
VFHOBJOOIWBXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with 3-(pyrrolidin-1-yl)propyl bromide under basic conditions. The nitro group is then reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline may modulate neurotransmitter systems, particularly through interactions with histamine receptors. For instance, it has been suggested that compounds with similar structures can act as antagonists at H3 receptors, which play a role in sleep regulation and cognitive functions .
2. Oncology
Preliminary studies have shown that this compound may exhibit anti-cancer properties. Its ability to interact with specific molecular targets involved in tumor growth provides a basis for further exploration in cancer therapeutics.
Synthesis and Structural Analogues
The synthesis of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline typically involves multi-step chemical reactions starting from simpler precursors. The following table summarizes some related compounds with structural similarities:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Methyl-3-(pyrrolidin-1-yl)aniline | Lacks propoxy group | 0.88 |
| 3-Methoxy-1-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)-pyridin-4(1H)-one | Contains a pyridinone ring instead of an aniline moiety | 0.81 |
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Different ethoxy chain | 0.79 |
| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Contains a piperazine ring | 0.78 |
| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | Piperazine instead of pyrrolidine | 0.75 |
The uniqueness of this compound lies in its combination of both pyrrolidine and propoxy groups attached to the aniline ring, which imparts distinct chemical and biological properties that differentiate it from similar compounds .
Case Studies
Case Study 1: Interaction with H3 Receptors
A study explored the pharmacological effects of compounds similar to 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline on H3 receptors, demonstrating significant antagonistic activity that could lead to therapeutic applications in treating disorders like narcolepsy .
Case Study 2: Anticancer Activity
Research into the anticancer potential of this compound revealed that it could inhibit cell proliferation in various cancer cell lines. The compound's efficacy was compared against standard drugs, showing promising results in reducing tumor growth .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aniline and pyrrolidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural variations, molecular properties, and functional distinctions between the target compound and its analogs:
*Estimated based on structural analogs.
Physicochemical Properties
- Boiling Point : The target compound’s boiling point is expected to be lower than CAS 846023-55-0 (440.9°C) due to the absence of a methoxy group and smaller amine ring (pyrrolidine vs. piperazine) .
- LogD (lipophilicity) : Pyrrolidine-containing analogs (e.g., CAS 343965-79-7) likely exhibit lower logD values compared to piperazine derivatives (e.g., CAS 846023-55-0), influencing membrane permeability .
- Solubility : The 4-methyl group in the target compound may enhance hydrophobicity relative to unsubstituted analogs like CAS 343965-79-7 .
Stability and Commercial Availability
Biological Activity
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Aniline moiety : A fundamental structure in many biologically active compounds.
- Pyrrolidine-derived propoxy side chain : This contributes to its pharmacological properties.
The molecular formula of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is CHNO, with a molecular weight of approximately 250.35 g/mol.
Preliminary studies suggest that 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline may interact with various biological targets, including:
- Calcium channels : It has been indicated that similar compounds can inhibit N-type calcium channels (CaV2.2), which are crucial in neurotransmitter release and pain signaling pathways .
- Enzymatic targets : The compound may modulate the activity of specific enzymes, although detailed mechanisms remain under investigation.
Biological Activity and Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects relevant to drug development:
Neuropharmacology
The potential for neuropharmacological applications arises from its ability to interact with neurotransmitter systems. Compounds with similar structures have shown promise in modulating synaptic transmission and could be explored for treating neurological disorders.
Case Studies and Research Findings
A selection of studies highlights the biological activity and potential applications of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline:
Stability and Metabolism
Research on related compounds shows that modifications to the aniline structure can significantly affect metabolic stability. For instance, phenoxyanilines tested exhibited half-lives greater than 60 hours in rat plasma, implying that structural optimizations could enhance the pharmacokinetic profiles of derivatives like 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline .
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline, and how can purity be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, the aniline derivative reacts with a 3-(pyrrolidin-1-yl)propyl halide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile . Key steps include:
- Alkylation: Reacting 3-amino-4-methylphenol with 3-(pyrrolidin-1-yl)propyl bromide at 60–80°C for 12–24 hours.
- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity.
- Yield Optimization: Catalytic amounts of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
Q. How does the substitution pattern (methyl, pyrrolidinylpropoxy) influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Lipophilicity: The pyrrolidine ring and propoxy linker enhance solubility in polar solvents (logP ~1.8) compared to unsubstituted anilines, facilitating biological assays .
- Electron-Donating Effects: The methyl group at position 4 and the pyrrolidine’s tertiary amine stabilize the aromatic ring via resonance, increasing susceptibility to electrophilic substitution at position 5 .
- Reactivity: The amine group participates in diazotization and azo-coupling reactions, while the pyrrolidine enables salt formation (e.g., hydrochloride) for improved crystallinity .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound in receptor-targeted studies?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents:
- Replace pyrrolidine with piperidine or morpholine to assess ring size/heteroatom effects .
- Vary the propoxy chain length (e.g., ethoxy vs. butoxy) to study steric and conformational impacts .
- Biological Assays: Use radioligand binding assays (e.g., H3 receptor antagonism ) or PPAR-γ transcriptional activation to quantify affinity/potency.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and identify critical residues (e.g., histidine 450 in H3 receptors) .
Q. How can researchers resolve contradictory data on the compound’s mechanism of action across different studies?
Methodological Answer:
- Target Deconvolution: Combine proteomics (affinity purification-mass spectrometry) and CRISPR-Cas9 knockout screens to identify off-target interactions .
- Pathway Analysis: Use transcriptomics (RNA-seq) to compare gene expression profiles in cells treated with the compound vs. known H3 receptor antagonists .
- Orthogonal Assays: Validate findings with calcium flux assays (FLIPR) for receptor activation and in vitro enzyme inhibition studies (e.g., cytochrome P450 isoforms) .
Q. What role does crystallography play in analyzing the compound’s structural conformation and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determine the compound’s solid-state conformation, including torsional angles of the propoxy linker and pyrrolidine ring puckering .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds between the aniline NH and chloride counterions in hydrochloride salts) .
- Polymorph Screening: Use solvent evaporation or slurry methods to identify stable crystalline forms for formulation studies .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and metabolic stability?
Methodological Answer:
- ADME Profiling:
- Absorption: Measure oral bioavailability in rodent models using LC-MS/MS plasma analysis.
- Metabolism: Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., N-oxidation of pyrrolidine ).
- Excretion: Track urinary and fecal elimination via radiolabeled (¹⁴C) compound administration.
- Formulation: Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility for IV administration .
Q. What experimental approaches address solubility challenges in aqueous assays?
Methodological Answer:
- Salt Formation: Synthesize hydrochloride or citrate salts to improve water solubility (e.g., 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride achieves >10 mg/mL solubility ).
- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell culture .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
